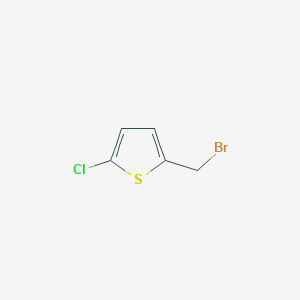

2-(Bromomethyl)-5-chlorothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Bromomethyl)-5-chlorothiophene is an organosulfur compound that features a thiophene ring substituted with bromomethyl and chlorine groups. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, and they are known for their aromatic properties. The presence of bromomethyl and chlorine substituents on the thiophene ring makes this compound a valuable intermediate in organic synthesis and various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chlorothiophene typically involves the bromination of 5-chlorothiophene-2-carbaldehyde. One common method includes the following steps:

Bromination: 5-chlorothiophene-2-carbaldehyde is treated with bromine in the presence of a suitable solvent, such as dichloromethane, at a controlled temperature to introduce the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bromomethyl)-5-chlorothiophene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones are the primary oxidation products.

Coupling Reactions: Biaryl or alkyl-aryl compounds are formed through cross-coupling reactions.

Applications De Recherche Scientifique

2-(Bromomethyl)-5-chlorothiophene has diverse applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-5-chlorothiophene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones, altering the electronic properties of the molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Bromomethyl)thiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

5-Bromo-2-chlorothiophene: Has the bromine and chlorine substituents on different positions, affecting its reactivity and applications.

2-(Chloromethyl)-5-bromothiophene: The positions of the bromine and chlorine substituents are swapped, leading to different chemical behavior.

Uniqueness

2-(Bromomethyl)-5-chlorothiophene is unique due to the specific positioning of the bromomethyl and chlorine groups on the thiophene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Activité Biologique

2-(Bromomethyl)-5-chlorothiophene is an organobromine compound characterized by its unique structural features, including a bromomethyl group and a chlorine atom attached to a thiophene ring. This compound has garnered attention for its potential biological activities, particularly its interactions with various molecular targets and pathways.

- Molecular Formula : C₅H₄BrClS

- Molecular Weight : 211.51 g/mol

- Physical Appearance : Light yellow to brown clear liquid

The presence of both bromine and chlorine substituents enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to form covalent bonds with nucleophiles in biological systems. This property is crucial for its potential therapeutic applications, particularly in inhibiting specific enzymes involved in drug metabolism.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a significant role in the metabolism of various drugs. This interaction suggests potential implications for drug-drug interactions and metabolic pathways in pharmacology.

Biological Activity Data

The following table summarizes the biological activities and interactions studied for this compound:

| Biological Activity | Description |

|---|---|

| Cytochrome P450 Inhibition | Inhibits key enzymes involved in drug metabolism, affecting pharmacokinetics. |

| Electrophilic Reactions | Participates in nucleophilic substitution reactions due to the bromomethyl group. |

| Potential Anticancer Activity | Preliminary studies suggest possible effects on cancer cell lines (needs further research). |

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound remain limited, related compounds with similar structures have provided insights into its potential biological activities.

- Inhibition Studies : Research has shown that compounds structurally similar to this compound exhibit significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. This raises concerns about potential drug interactions when used alongside other pharmaceuticals.

- Synthetic Applications : The compound has been utilized as an intermediate in organic synthesis, demonstrating versatility due to its reactive functional groups. Its ability to participate in various chemical reactions positions it as a candidate for further pharmacological exploration.

- Potential Anticancer Properties : Although specific studies on this compound are scarce, analogs have shown promising results in inhibiting cancer cell proliferation, warranting further investigation into the anticancer potential of this compound itself.

Propriétés

IUPAC Name |

2-(bromomethyl)-5-chlorothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNNZPYIRODXQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482187 |

Source

|

| Record name | 2-(bromomethyl)-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59311-22-7 |

Source

|

| Record name | 2-(bromomethyl)-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.